2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Overview
Description
2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a complex organic compound that features a benzofuran ring, a tetrazole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps, starting with the construction of the benzofuran and tetrazole rings. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of polycyclic structures . The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Amine derivatives of the cyano group.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzofuran and tetrazole rings may interact with enzymes or receptors, leading to modulation of biological processes. The cyano group could also play a role in the compound’s activity by participating in hydrogen bonding or other interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds containing the benzofuran ring, such as 1-benzofuran-2-yl (2-pyridinyl)methanone.
Tetrazole derivatives: Compounds containing the tetrazole ring, such as 5-phenyl-1H-tetrazole.
Cyano-substituted compounds: Compounds with a cyano group, such as acetonitrile.
Uniqueness
2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)tetrazol-2-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-11(2)17(3,10-18)19-15(24)9-23-21-16(20-22-23)14-8-12-6-4-5-7-13(12)25-14/h4-8,11H,9H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYSFWOSNSICJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1N=C(N=N1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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